![molecular formula C5H5NO2S B075986 Methyl thiazole-5-carboxylate CAS No. 14527-44-7](/img/structure/B75986.png)
Methyl thiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl thiazole-5-carboxylate involves various chemical pathways, including the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate to produce methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, showcasing the versatility of thiazole derivatives in organic synthesis (K. An et al., 2010). Another innovative method utilizes 3-bromo-2-isocyanoacrylates (BICA) with hydrogen sulfide, offering a novel synthesis pathway for methyl 5-substituted thiazole-4-carboxylates, indicating the potential for diverse chemical modifications (M. Yamada et al., 1995).
Molecular Structure Analysis
The molecular structure of this compound derivatives reveals intricate details, such as planar thiazole rings and weak intramolecular hydrogen bonds, which contribute to their chemical stability and reactivity. For instance, the title compound, C10H14N2O4S, demonstrates the planarity of the thiazole ring and the formation of two twisted six-membered rings due to weak intramolecular hydrogen bonds (K. An et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including cyclization and substitution, leading to a wide range of compounds with different chemical properties. For example, the cyclization of thioamide with 2-chloroacetoacetate yields ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the synthetic versatility of thiazole compounds (Tang Li-jua, 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties are determined by their molecular structure and intermolecular interactions. For instance, the analysis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate revealed significant details about its crystal structure and molecular packing modes, offering insights into its physical characteristics (P. Akhileshwari et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. These properties are pivotal for their applications in chemical synthesis and potential pharmaceutical uses. The study of synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives illustrates the comprehensive chemical properties analysis, providing a foundation for developing new compounds with specific desired activities (Yahya Nural et al., 2018).
Scientific Research Applications
Pharmacological Properties : Basic esters of 4-methyl-thiazole-5-carboxylic acid and related compounds have been examined for their spasmolytic properties, central nervous system stimulant properties, and local anaesthetic properties (Chance, Dirnhuber, & Robinson, 1946).
Drug Discovery : Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates have been synthesized as building blocks for drug discovery, offering possibilities for extensive exploration of chemical space around the molecule as a ligand for selected targets (Durcik et al., 2020).
Synthetic Methods : Novel synthetic methods for methyl 5-substituted thiazole-4-carboxylates have been developed, demonstrating the versatility of these compounds in synthetic chemistry (Yamada, Fukui, & Nunami, 1995).
Biosynthetic Enzyme Structure : The structure of the THI1 protein from Arabidopsis thaliana, involved in thiazole biosynthesis, has been determined. This research provides insights into the thiazole biosynthesis in Eukaryotes (Godoi et al., 2006).
Antimicrobial Activity : Thiazole-5-carboxamide derivatives have been synthesized and subjected to microbial screening, showing various biological activities including antibacterial and antifungal activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Corrosion Inhibition : Methyl thiazole-5-carboxylate derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, showing effective inhibition properties (El aoufir et al., 2020).
Anticancer Agents : Novel pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents (Gomha et al., 2017).
Safety and Hazards
“Methyl thiazole-5-carboxylate” is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
Methyl thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, depending on their specific targets .
Action Environment
This compound should be kept in a dark place, sealed in dry, at room temperature . These environmental factors may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl 1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317869 | |
Record name | Methyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14527-44-7 | |
Record name | 14527-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?
A: Several methods have been explored for the synthesis of this compound derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []
Q2: Can you explain the role of this compound in studying enzyme activity?
A: this compound plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.
Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?
A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []
Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?
A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []
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